molecular formula C11H14N4O2S2 B6574166 1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 678139-26-9

1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B6574166
CAS No.: 678139-26-9
M. Wt: 298.4 g/mol
InChI Key: LDBJGCBJDZKJDS-UHFFFAOYSA-N
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Description

1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine is a heterocyclic compound that combines a piperazine ring with a thieno[2,3-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine typically involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[2,3-d]pyrimidine core. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thieno[2,3-d]pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K with high selectivity makes it a valuable compound for developing targeted cancer therapies.

Properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-19(16,17)15-5-3-14(4-6-15)10-9-2-7-18-11(9)13-8-12-10/h2,7-8H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBJGCBJDZKJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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